molecular formula C23H38O5S B1231081 methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate CAS No. 111037-12-8

methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate

Cat. No.: B1231081
CAS No.: 111037-12-8
M. Wt: 426.6 g/mol
InChI Key: HOMQOIVYFSPUGZ-YHPDFFPYSA-N
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Description

Methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Scientific Research Applications

Methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 20-Dimethyl-7-thiaprostaglandin E1 methyl ester is available for viewing and download at Echemi.com . This document would provide detailed information about the safety and hazards associated with this chemical compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate typically involves multiple steps, including the formation of the cyclopentyl and hexanoate moieties, followed by the introduction of the sulfanyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5Z)-7-[(1R,2S,3R,5S)-2-[(3R)-5-cyclohexyl-3-hydroxy-1-pentyn-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoate
  • Methyl (5Z)-7-[(1R,2S,3R,5S)-2-[(3R)-5-cyclohexyl-3-hydroxy-1-pentyn-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoate

Uniqueness

Methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate is unique due to its specific stereochemistry and the presence of both hydroxyl and sulfanyl groups

Properties

IUPAC Name

methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5S/c1-28-22(27)10-6-3-7-15-29-23-19(20(25)16-21(23)26)14-13-18(24)12-11-17-8-4-2-5-9-17/h13-14,17-20,23-25H,2-12,15-16H2,1H3/b14-13+/t18?,19-,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQOIVYFSPUGZ-YHPDFFPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCSC1C(C(CC1=O)O)C=CC(CCC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCS[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(CCC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111037-12-8
Record name 20-Dimethyl-7-thiaprostaglandin E1 methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111037128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 2
methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 3
methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 4
methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 5
methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 6
methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate

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